molecular formula C8H4F3IN2 B3112398 3-Iodo-7-(trifluoromethyl)-1H-indazole CAS No. 1892533-73-1

3-Iodo-7-(trifluoromethyl)-1H-indazole

Cat. No. B3112398
CAS RN: 1892533-73-1
M. Wt: 312.03
InChI Key: UIMQMUWZZHZEIL-UHFFFAOYSA-N
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Description

“3-Iodo-7-(trifluoromethyl)-1H-indazole” is a chemical compound with the molecular formula C8H5F3IN3 . It is related to other compounds such as “3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine” and "3-Iodo-7-trifluoromethyl-imidazo[1,2-a]pyridin-6-ylamine" .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized using various methods. For instance, a Suzuki–Miyaura cross-coupling reaction has been used to synthesize C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an indazole ring substituted with an iodine atom at the 3-position and a trifluoromethyl group at the 7-position .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, related compounds have been involved in various reactions. For example, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been used in a Suzuki–Miyaura cross-coupling reaction to synthesize C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives .

Scientific Research Applications

Synthesis and Building Blocks

3-Iodo-7-(trifluoromethyl)-1H-indazole serves as a critical building block in the synthesis of diverse indazole derivatives, offering potent routes for divergent syntheses through palladium cross-coupling reactions. Such synthetic approaches enable the creation of novel indazole scaffolds with significant potential in various fields of chemistry and pharmacology. The compounds synthesized from this compound are instrumental in the development of libraries of indazoles with varying substitutions, demonstrating the versatility of this compound in synthetic organic chemistry (Cottyn et al., 2007).

Photoredox Catalysis

In the realm of organic synthesis, the trifluoromethyl group's introduction into heteroarenes, such as indazoles, through regioselective C-H trifluoromethylation under transition-metal-free conditions, exemplifies the advancements in photoredox catalysis. This methodology provides a practical approach to access a range of trifluoromethylated indazoles, highlighting the role of this compound derivatives in synthesizing biologically relevant compounds (Murugan et al., 2019).

Structural Analysis

The study of the structural properties of fluorinated indazoles, including those derived from this compound, provides insights into the effects of halogen substitution on the molecular and supramolecular structures of indazoles. These investigations, utilizing techniques like X-ray crystallography and magnetic resonance spectroscopy, contribute to a deeper understanding of the physicochemical properties of fluorinated indazoles, which is crucial for their application in material science and drug design (Teichert et al., 2007).

Drug Discovery Applications

The incorporation of this compound into complex molecules has implications in drug discovery, particularly in the synthesis of compounds with antimicrobial activity. Research demonstrates the potential of indazole derivatives as frameworks for developing new antimicrobial agents, underlining the importance of such compounds in medicinal chemistry (Yakaiah et al., 2008).

properties

IUPAC Name

3-iodo-7-(trifluoromethyl)-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IN2/c9-8(10,11)5-3-1-2-4-6(5)13-14-7(4)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMQMUWZZHZEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)C(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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